molecular formula C18H21FN4OS B6587829 2-[(4-fluorophenyl)sulfanyl]-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}acetamide CAS No. 1234932-75-2

2-[(4-fluorophenyl)sulfanyl]-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}acetamide

Cat. No.: B6587829
CAS No.: 1234932-75-2
M. Wt: 360.5 g/mol
InChI Key: QQZMLIGSTYYFKB-UHFFFAOYSA-N
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Description

The compound 2-[(4-fluorophenyl)sulfanyl]-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}acetamide features a sulfanyl-linked 4-fluorophenyl group, an acetamide backbone, and a piperidin-4-ylmethyl moiety substituted with pyrimidin-2-yl. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the pyrimidine ring may contribute to hydrogen bonding or π-π interactions .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4OS/c19-15-2-4-16(5-3-15)25-13-17(24)22-12-14-6-10-23(11-7-14)18-20-8-1-9-21-18/h1-5,8-9,14H,6-7,10-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZMLIGSTYYFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CSC2=CC=C(C=C2)F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfanyl Group and Aromatic Rings

2-[(4-Chlorophenyl)sulfanyl]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide ()
  • Key Differences :
    • Halogen : Chlorine replaces fluorine on the phenyl ring, increasing lipophilicity (Cl vs. F).
    • Acetamide Substituent : The nitrogen is linked to a piperidinylsulfonyl-phenyl group instead of pyrimidinyl-piperidinylmethyl.
    • Functional Group : Sulfonyl (SO₂) replaces sulfanyl (S), altering electronic properties and hydrogen-bonding capacity.
  • Implications : The sulfonyl group may enhance solubility but reduce membrane permeability compared to the sulfanyl group in the target compound .
N-(4-Fluorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide ()
  • Key Differences :
    • Heterocycle : Piperazine (6-membered ring with two nitrogen atoms) replaces piperidine (single nitrogen).
    • Lack of Sulfanyl Group : The 4-fluorophenyl is directly attached to the acetamide nitrogen, omitting the sulfanyl bridge.
  • The absence of the sulfanyl group may reduce steric hindrance, affecting target binding .

Variations in Heterocyclic Moieties

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
  • Key Differences :
    • Pyrimidine Substitution : 4,6-Dimethylpyrimidin-2-ylsulfanyl vs. unsubstituted pyrimidin-2-yl in the target.
    • Acetamide Attachment : Linked to a methylpyridinyl group instead of a piperidinylmethyl group.
  • Implications: Methyl groups on pyrimidine may hinder metabolic oxidation but increase steric bulk.
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
  • Key Differences :
    • Sulfonylpiperazine : A 4-methylphenylsulfonyl-piperazine replaces the pyrimidinyl-piperidine.
    • Sulfonyl vs. Sulfanyl : The sulfonyl group increases polarity but may reduce passive diffusion.
  • Implications : The methylphenyl group adds hydrophobicity, while the piperazine’s flexibility could enhance binding to dynamic protein sites .

Pharmacologically Relevant Analogs

Ocfentanil ()
  • Structure : N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide.
  • Key Differences : Methoxy group and 2-phenylethyl-piperidine substituent instead of pyrimidinyl-piperidinylmethyl and sulfanyl-fluorophenyl.
  • Implications : As an opioid, ocfentanil’s piperidine and fluorophenyl motifs are critical for μ-opioid receptor binding. The target compound’s sulfanyl and pyrimidine groups suggest divergent pharmacological targets .

Structural and Property Analysis Table

Compound Name Molecular Formula (Example) Key Features Potential Implications
Target Compound C₁₉H₂₀FN₃OS 4-Fluorophenylsulfanyl, pyrimidinyl-piperidinylmethyl Enhanced metabolic stability, potential kinase/receptor modulation
2-[(4-Chlorophenyl)sulfanyl]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide C₁₉H₂₀ClN₃O₃S₂ 4-Chlorophenylsulfanyl, piperidinylsulfonyl-phenyl Increased lipophilicity, possible solubility challenges
N-(4-Fluorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide C₁₇H₁₉FN₆O Piperazine ring, direct fluorophenyl attachment Higher basicity, altered target engagement
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₄H₁₆N₄OS Dimethylpyrimidine, methylpyridine Steric hindrance, metabolic resistance
Ocfentanil C₂₃H₂₈FN₃O₂ 2-Fluorophenyl, methoxy, 2-phenylethyl-piperidine Opioid receptor agonism, high potency

Research Findings and Implications

  • Sulfanyl vs. Sulfonyl : Sulfanyl groups (as in the target) offer a balance of lipophilicity and moderate polarity, while sulfonyl groups () improve solubility but may limit blood-brain barrier penetration .
  • Halogen Effects : Fluorine’s electronegativity and small size optimize aromatic interactions, whereas chlorine’s larger size may enhance hydrophobic binding but increase metabolic susceptibility .
  • Heterocycle Impact : Piperidine’s conformational rigidity (target) vs. piperazine’s flexibility () influences receptor complementarity. Pyrimidine rings (target, ) are versatile in mimicking purine bases, suggesting kinase or nucleic acid targets .

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